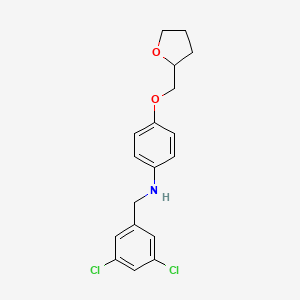
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Descripción general
Descripción
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a useful research compound. Its molecular formula is C18H19Cl2NO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H19Cl2NO2
- Molecular Weight : 352.3 g/mol
- CAS Number : 1040690-66-1
- IUPAC Name : N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological pathways.
Research indicates that compounds related to aniline derivatives often exhibit diverse mechanisms of action, including:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth under various conditions, including exposure to UV light and in dark environments .
- Topoisomerase Inhibition : Some studies suggest that related compounds may interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes .
Case Studies and Research Findings
-
Study on Aniline Derivatives :
- A study investigated the toxicokinetics and metabolism of aniline derivatives in aquatic organisms, providing insights into how these compounds interact with biological systems. The results indicated significant metabolic activation in fish models, suggesting similar pathways may be relevant for this compound .
- Cell Growth Inhibition :
Data Table: Summary of Biological Activities
Synthesis and Research Applications
This compound is synthesized through established chemical pathways that involve the reaction of dichlorobenzyl derivatives with tetrahydrofuran-based reagents. Its applications span across biomedical research, particularly in pharmacology and toxicology.
Propiedades
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-16-3-5-17(6-4-16)23-12-18-2-1-7-22-18/h3-6,8-10,18,21H,1-2,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACXPKOCFYTQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NCC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















